(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₄ClNO₄ and its molecular weight is 199.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-Deoxy-L-idonojirimycin HCl is yeast α-glucosidase . This enzyme plays a crucial role in the breakdown of complex carbohydrates into simple sugars.
Mode of Action
1-Deoxy-L-idonojirimycin HCl acts as an inhibitor of yeast α-glucosidase . It interacts with the enzyme, preventing it from breaking down complex carbohydrates. This interaction and the resulting changes can lead to significant alterations in cellular metabolism.
Biochemical Pathways
The inhibition of yeast α-glucosidase by 1-Deoxy-L-idonojirimycin HCl affects the carbohydrate metabolism pathway. This can lead to a buildup of complex carbohydrates and a decrease in the production of simple sugars. The downstream effects of this alteration can impact various biological functions and pathways .
Result of Action
The molecular and cellular effects of 1-Deoxy-L-idonojirimycin HCl’s action primarily involve alterations in carbohydrate metabolism due to the inhibition of yeast α-glucosidase . These changes can have significant effects on cellular energy production and other related processes.
Biochemical Analysis
Biochemical Properties
1-Deoxy-L-idonojirimycin Hydrochloride is recognized as a yeast α-glucosidase inhibitor . It interacts with this enzyme, inhibiting its function and thereby affecting the biochemical reactions that the enzyme is involved in .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. For instance, 1-Deoxy-L-idonojirimycin Hydrochloride exhibits potent chaperoning capabilities in Gaucher fibroblasts hosting the neuronopathic G188S/G183W mutation . This suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Deoxy-L-idonojirimycin Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to behave as a stronger GCase inhibitor than its reducing counterparts .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1-Deoxy-L-idonojirimycin Hydrochloride may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
1-Deoxy-L-idonojirimycin Hydrochloride is involved in certain metabolic pathways. For instance, it has been used in the synthesis of 1-deoxynojirimycin, an important glycosidase inhibitor
Properties
IUPAC Name |
(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-SIQASLMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.